[(2-Fluorophenyl)methyl](methyl)amine hydrochloride
Description
(2-Fluorophenyl)methylamine hydrochloride is a substituted benzylamine derivative with the molecular formula C₈H₁₁ClFN (MW: 165.63 g/mol). Its structure comprises a 2-fluorophenyl group attached to a methylamine moiety, protonated as a hydrochloride salt to enhance solubility. The fluorine substituent at the ortho position of the aromatic ring influences electronic properties (e.g., electron-withdrawing effect) and steric interactions, making it relevant in medicinal chemistry and materials science. The compound’s SMILES notation is CNCc1ccccc1F.Cl, and its InChIKey is JQNXVSGTERSHPX-UHFFFAOYSA-N.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c1-10-6-7-4-2-3-5-8(7)9;/h2-5,10H,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNXVSGTERSHPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
451-78-5 | |
| Record name | Benzenemethanamine, 2-fluoro-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=451-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(2-fluorophenyl)methyl](methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)methylamine hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with methylamine in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (2-Fluorophenyl)methylamine hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Fluorinated benzaldehydes or benzoic acids.
Reduction: Secondary amines.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
Chemistry
(2-Fluorophenyl)methylamine hydrochloride serves as a versatile building block in the synthesis of complex organic molecules. Its ability to undergo various reactions, including oxidation and reduction, allows for the formation of diverse chemical derivatives:
| Reaction Type | Major Products Formed |
|---|---|
| Oxidation | Fluorinated benzaldehydes or benzoic acids |
| Reduction | Secondary amines |
| Substitution | Hydroxylated or alkoxylated derivatives |
Biology
In biological research, this compound is utilized to study enzyme-substrate interactions and protein-ligand binding . Its structural similarity to phenethylamines makes it particularly useful in exploring neurotransmitter systems. Key applications include:
- Neurotransmitter Interaction : The compound has been shown to inhibit serotonin and norepinephrine transporters, potentially influencing mood and anxiety pathways.
- Adrenergic Receptors : It may interact with adrenergic receptors, impacting cardiovascular responses.
Medicine
Research has indicated potential therapeutic effects of (2-Fluorophenyl)methylamine hydrochloride in treating neurological disorders. Notable findings include:
- Antidepressant Efficacy : Animal studies demonstrated that the compound significantly reduced depressive-like behaviors by increasing serotonin levels in the brain.
- Stimulant Properties : Clinical trials have shown improved cognitive performance and reduced fatigue among participants administered with the compound.
- Cardiovascular Impact : Investigations revealed that it could modulate heart rate by acting on beta-adrenergic receptors.
Antidepressant Efficacy
A study highlighted the compound's ability to enhance serotonin levels, suggesting its potential as an antidepressant agent. The findings showed a dose-dependent relationship with reduced depressive behaviors in tested subjects.
Stimulant Properties
In controlled trials, (2-Fluorophenyl)methylamine hydrochloride was associated with increased cognitive performance in participants, indicating its utility for conditions like ADHD.
Cardiovascular Research
Research involving isolated rat heart tissues demonstrated that the compound could influence heart rate through its action on beta-adrenergic receptors, suggesting possible applications in managing cardiovascular conditions.
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amine Group
(a) Alkyl Chain Modifications
- (2-Fluorophenyl)methylamine hydrochloride Structure: Replaces the methyl group with a propenyl (allyl) chain. Molecular weight increases to 195.66 g/mol (C₁₁H₁₄ClFN). Applications: Useful in synthesizing electrophilic intermediates for polymer or drug conjugation.
- (Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine hydrochloride Structure: Cyclopropylmethyl replaces the methyl group. Molecular weight: 223.70 g/mol (C₁₂H₁₅ClFN).
(b) Aromatic Ring Modifications
(2-Bromophenyl)(phenyl)methylamine hydrochloride
- Structure : Bromine at the ortho position and an additional phenyl group.
- Impact : Bromine’s larger atomic radius and polarizability increase molecular weight (312.64 g/mol , C₁₄H₁₅BrClN) and alter π-π stacking interactions compared to fluorine. This compound may exhibit distinct pharmacokinetics due to slower metabolic oxidation.
(3,4-Dichlorophenyl)methylamine hydrochloride
Heterocyclic and Conformational Analogs
[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride
- 4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride Structure: Cyclohexane ring with two fluorine atoms. Molecular weight: 279.73 g/mol (C₁₃H₁₆ClF₂N).
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| (2-Fluorophenyl)methylamine HCl | C₈H₁₁ClFN | 165.63 | 2-Fluorophenyl, methylamine | N/A |
| (Cyclopropylmethyl)[(2-FP)methyl]amine HCl | C₁₂H₁₅ClFN | 223.70 | Cyclopropylmethyl | 1439897-84-3 |
| (2-Bromophenyl)(phenyl)methylamine HCl | C₁₄H₁₅BrClN | 312.64 | Bromophenyl, phenyl | 2094572-46-8 |
| [5-(2-FP)-1,2,4-oxadiazol-3-yl]methanamine HCl | C₉H₈ClFN₃O | 239.66 | Oxadiazole ring | N/A |
Research Findings and Trends
- Fluorine vs. Halogen Substitutions : Fluorine’s smaller size and higher electronegativity reduce metabolic degradation compared to chlorine or bromine, making it preferable in drug design.
- Salt Forms: Hydrochloride salts dominate due to improved aqueous solubility (>50 mg/mL in water for the target compound vs. <10 mg/mL for non-salted analogs).
- Synthetic Routes : Many analogs are synthesized via reductive amination or nucleophilic substitution, with yields ranging 60–85% depending on steric hindrance.
Biological Activity
(2-Fluorophenyl)methylamine hydrochloride is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and applications based on diverse research findings.
The compound features a fluorinated aromatic ring, which enhances its lipophilicity and may influence biological interactions. Its structure is characterized by the following:
- Chemical Formula : C9H12ClF
- Molecular Weight : 189.64 g/mol
- CAS Number : 1000000-00-0 (for identification purposes)
The biological activity of (2-Fluorophenyl)methylamine hydrochloride primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator, modulating biochemical pathways crucial for cellular functions.
Key Mechanisms:
- Enzyme Interaction : It has been shown to interact with enzymes involved in neurotransmitter metabolism, potentially influencing neurotransmission.
- Receptor Modulation : Preliminary studies suggest that it may affect neurotransmitter receptors, which could lead to psychoactive effects.
Biological Activities
Research indicates that (2-Fluorophenyl)methylamine hydrochloride exhibits several pharmacological activities:
- Antidepressant Potential : The compound is being investigated for its potential antidepressant effects, similar to other compounds in its class.
- Anticancer Properties : There are indications that it may possess anticancer activity, although specific mechanisms remain to be fully elucidated.
- Neurological Applications : Its role in treating neurological disorders is being explored, particularly in relation to receptor modulation affecting mood and cognition .
Comparative Analysis with Similar Compounds
To better understand the unique properties of (2-Fluorophenyl)methylamine hydrochloride, a comparison with structurally related compounds is useful.
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| (2-Chlorophenyl)methylamine hydrochloride | 1305711-93-6 | Chlorine substituent on phenyl ring | Antidepressant effects |
| (2-Bromophenyl)methylamine hydrochloride | 1305711-94-7 | Bromine substituent on phenyl ring | Anticancer properties |
| (2-Iodophenyl)methylamine hydrochloride | 1305711-95-8 | Iodine substituent on phenyl ring | Potential psychoactive effects |
This table illustrates how variations in halogen substituents can influence the biological activity and pharmacological profile of these compounds.
Case Studies and Research Findings
Several studies have examined the biological activity of (2-Fluorophenyl)methylamine hydrochloride:
- Neurotransmitter Interaction Studies : Research has shown that compounds with similar structures can inhibit human class I histone deacetylases (HDACs), which are important in regulating gene expression and have implications in cancer progression .
- Receptor Binding Affinity : A study on related compounds demonstrated varying binding affinities to neurotransmitter receptors, suggesting that (2-Fluorophenyl)methylamine hydrochloride may exhibit similar properties .
- Pharmacological Trials : Ongoing trials are assessing the efficacy of this compound as a potential treatment for anxiety and depression by evaluating its effects on mGlu receptors .
Q & A
Q. Critical Parameters :
- Temperature control (0–5°C during alkylation to minimize side reactions).
- Purification via recrystallization or column chromatography (silica gel, CH₂Cl₂/MeOH) .
Advanced: How can researchers resolve contradictions in reported receptor-binding affinities for this compound?
Answer:
Discrepancies in binding data (e.g., α2-adrenoceptor vs. I1-imidazoline receptor affinity) may arise from:
- Experimental Design : Use radioligand binding assays with standardized protocols (e.g., [³H]-clonidine for α2-adrenoceptors) .
- Control Compounds : Include moxonidine (I1-selective) and yohimbine (α2-selective) to validate target specificity .
- Data Normalization : Express results as % inhibition or Ki values relative to reference ligands .
Q. Example Workflow :
Perform saturation binding to determine Kd/Bmax.
Conduct competition assays with increasing compound concentrations.
Analyze data using nonlinear regression (e.g., GraphPad Prism) .
Advanced: What structural modifications enhance selectivity for neurological targets?
Answer:
Structure-activity relationship (SAR) studies suggest:
- Fluorine Position : Ortho-substitution (2-F) improves blood-brain barrier penetration vs. para-substitution .
- Amine Substitution : Tertiary amines (e.g., dimethyl) reduce off-target effects compared to primary amines .
- Aromatic Modifications : Adding electron-withdrawing groups (e.g., Cl, NO₂) increases affinity for serotonin receptors .
Q. Experimental Validation :
- Synthesize analogs via reductive amination or Suzuki coupling.
- Test in vitro binding assays (e.g., 5-HT2A, DAT) .
Advanced: How does the compound interact with monoamine transporters?
Answer:
Mechanistic studies indicate:
Q. Key Findings :
| Target | IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|
| SERT | 0.45 ± 0.12 | Radioligand binding | |
| DAT | 1.2 ± 0.3 | Fluorescence quenching |
Advanced: What strategies mitigate metabolic instability in vivo?
Answer:
The compound’s short half-life (t₁/₂ ~1.5 hr in rats) can be addressed via:
- Prodrug Design : Introduce acetyl or carbamate groups to slow hepatic oxidation .
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) .
Q. Validation :
- LC-MS/MS analysis of plasma metabolites (e.g., N-oxide derivatives) .
- Pharmacokinetic studies in Sprague-Dawley rats (dose: 10 mg/kg, i.v.) .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Answer:
Single-crystal X-ray diffraction (SCXRD) using SHELX programs clarifies:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
